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N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Documentation Hub

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  • Product: N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine
  • CAS: 2320522-85-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine

Abstract This technical guide provides a comprehensive overview of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited ava...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct public data on this specific molecule, this guide synthesizes information from closely related aminopyridine and aminopyrimidine analogs to project its chemical properties, plausible synthetic routes, and potential biological activities. We present detailed experimental protocols for its characterization, including in vitro kinase screening, cell viability assessment, and target modulation analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical scaffolds.

Compound Identification and Nomenclature

5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine is a molecule featuring a substituted pyridine ring linked to a methylpyrimidine moiety via an amine bridge. While this specific compound is not extensively documented in publicly accessible literature, its structural motifs are prevalent in a wide range of biologically active molecules.

  • IUPAC Name: 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine

  • Synonyms: At present, there are no widely recognized synonyms for this compound.

  • Core Scaffolds: The molecule is comprised of a 5-chloropyridin-2-amine core and a 6-methylpyrimidin-4-amine core.

Below is the two-dimensional chemical structure of the compound:

Caption: 2D structure of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the compound, calculated using computational models based on its structure. These values are essential for understanding its potential for oral bioavailability and for planning experimental work.

PropertyValue
Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
XLogP3 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Topological Polar Surface Area 64.9 Ų

Plausible Synthetic Strategies

The synthesis of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine can be approached through several established methods for forming aryl-amine bonds. A highly plausible and versatile method is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of N-arylpyrimidinamines.[1][2]

An alternative approach is through nucleophilic aromatic substitution (SNAr), where the chlorine atom on a pyrimidine ring is displaced by an amine.

Below is a diagram illustrating a plausible synthetic workflow based on the Buchwald-Hartwig reaction.

reactant1 5-chloropyridin-2-amine product 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine reactant1->product Buchwald-Hartwig Amination reactant2 4-chloro-6-methylpyrimidine reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) catalyst->product base Base (e.g., NaOtBu or Cs2CO3) base->product

Caption: Plausible synthetic workflow for 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine.

Anticipated Biological Profile and Mechanism of Action

Compounds containing aminopyridine and aminopyrimidine scaffolds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] A significant number of molecules with this structural architecture function as kinase inhibitors.[6]

Given this precedent, it is hypothesized that 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine may act as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

A hypothetical signaling pathway that could be modulated by this compound is illustrated below.

compound 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine kinase Target Kinase (e.g., EGFR, Abl) compound->kinase Inhibition substrate Downstream Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate Protein response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Signal Transduction

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental Protocols

To characterize the biological activity of 5-chloro-N-(6-methylpyrimidin-4-yl)pyridin-2-amine, a series of in vitro assays are recommended.

In Vitro Kinase Inhibitor Profiling

This protocol is designed to assess the inhibitory activity of the compound against a panel of kinases.

Protocol:

  • Prepare Kinase Reaction Buffer: Prepare a buffer appropriate for the kinases being tested, typically containing Tris-HCl, MgCl2, and a source of ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based ADP detection assay or a fluorescence polarization assay.[8][9][10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13][14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[11][14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Western Blot for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of a specific protein within a signaling pathway.[16][17][18][19][20]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17][19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

References

  • Wikipedia. MTT assay. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Stratech. Phosphoproteins by Western Blot. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • PubMed. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. [Link]

  • EPO. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • ResearchGate. Some bioactive molecules containing the 2-aminopyridine. [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

  • PubMed. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Google Patents.
  • Academia.edu. Synthesis and biological activity of some pyrimidine derivatives. [Link]

Sources

Exploratory

The Dual Kinase Inhibitor CHMFL-ALK/EGFR-050: A Technical Guide to its Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, the development of small molecule inhibitors that can simultaneously block multiple oncogenic sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the development of small molecule inhibitors that can simultaneously block multiple oncogenic signaling pathways represents a significant advancement. This guide provides an in-depth technical overview of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, hereafter referred to as CHMFL-ALK/EGFR-050 . This compound has emerged as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), two clinically validated targets in non-small cell lung cancer (NSCLC) and other malignancies.[1] The core chemical structure, featuring a 2,4-diaminopyrimidine scaffold, is a privileged motif in kinase inhibitor design. This document will elucidate the primary biological targets, mechanism of action, and preclinical validation of CHMFL-ALK/EGFR-050, offering valuable insights for researchers in oncology and drug discovery.

Primary Biological Targets and Potency

CHMFL-ALK/EGFR-050 was designed to potently inhibit both wild-type and clinically relevant mutant forms of ALK and EGFR.[1] The compound's primary targets are the kinase domains of these receptor tyrosine kinases.

Anaplastic Lymphoma Kinase (ALK)

ALK rearrangements, most commonly with the echinoderm microtubule-associated protein-like 4 (EML4) gene, are found in a subset of NSCLC patients and lead to constitutive kinase activity and downstream signaling that drives tumor growth. CHMFL-ALK/EGFR-050 demonstrates potent inhibition of the EML4-ALK fusion protein. Furthermore, it retains high potency against several acquired resistance mutations that emerge during treatment with first and second-generation ALK inhibitors, including:

  • L1196M: The "gatekeeper" mutation.

  • R1275Q

  • F1174L

  • C1156Y

Epidermal Growth Factor Receptor (EGFR)

Activating mutations in EGFR are another common driver of NSCLC. CHMFL-ALK/EGFR-050 effectively inhibits the following EGFR variants:

  • L858R: A common activating mutation in exon 21.

  • del 19: Deletions in exon 19 that lead to constitutive activation.

  • T790M: The "gatekeeper" resistance mutation that frequently arises after treatment with first-generation EGFR inhibitors.

The ability of CHMFL-ALK/EGFR-050 to inhibit both ALK and EGFR, including their resistance mutations, makes it a promising candidate for treating NSCLC patients with either of these driver mutations, as well as the rarer cases of concomitant ALK and EGFR alterations.[1][2][3]

Quantitative Data Summary: In Vitro Inhibitory Activity

The potency of CHMFL-ALK/EGFR-050 against its primary targets has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and cellular growth inhibition (GI50) values are summarized below.

Target KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (µM)
EGFR
EGFR L858RData not availableH32550.027
EGFR del 19Data not availablePC-90.035
HCC8270.036
EGFR T790MData not availableH1975 (L858R/T790M)0.0003
ALK
EML4-ALKData not availableH3122Data not available

Data compiled from publicly available sources.[1][4]

Mechanism of Action: Dual Inhibition of Oncogenic Signaling

CHMFL-ALK/EGFR-050 exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK and EGFR kinase domains, thereby preventing the phosphorylation of downstream signaling molecules. This dual inhibition leads to the blockade of key pathways that control cell proliferation, survival, and growth.[5]

Signaling Pathway Inhibition

The constitutive activation of ALK and EGFR in cancer cells leads to the aberrant activation of several downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. CHMFL-ALK/EGFR-050's inhibition of ALK and EGFR autophosphorylation results in the downstream suppression of AKT and ERK phosphorylation.[5] This comprehensive blockade of two major oncogenic signaling pathways is central to its potent anti-proliferative and pro-apoptotic effects.

ALK_EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K CHMFL_ALK_EGFR_050 CHMFL-ALK/EGFR-050 CHMFL_ALK_EGFR_050->ALK Inhibits CHMFL_ALK_EGFR_050->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Figure 1: Simplified ALK and EGFR signaling pathways and the inhibitory action of CHMFL-ALK/EGFR-050.

Cellular Effects

The inhibition of these critical signaling pathways by CHMFL-ALK/EGFR-050 translates into several observable cellular effects:

  • Inhibition of Proliferation: The compound significantly inhibits the growth of NSCLC cell lines driven by both EGFR and ALK mutations.[5]

  • Induction of Apoptosis: By blocking pro-survival signals, CHMFL-ALK/EGFR-050 induces programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle.[5]

Experimental Protocols

The following section provides generalized, step-by-step methodologies for key experiments used to characterize the activity of dual kinase inhibitors like CHMFL-ALK/EGFR-050.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is considered the "gold standard" for quantifying the inhibitory activity of a compound against a purified kinase.[6][7][8]

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase (e.g., containing HEPES, MgCl₂, and other cofactors).

    • Prepare serial dilutions of CHMFL-ALK/EGFR-050 in DMSO.

    • Prepare a solution of the kinase substrate.

    • Prepare a solution of ATP containing a known amount of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, diluted inhibitor (or DMSO for control), and the purified ALK or EGFR kinase.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the ATP/[γ-³²P]ATP and substrate solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).

    • Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Inhibitor, Substrate, [γ-³²P]ATP) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction (Buffer, Inhibitor, Kinase) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP & Substrate) Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Spot_on_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash Wash to Remove Unincorporated ATP Spot_on_Paper->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a radiometric in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT/MTS)

This colorimetric assay is widely used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture NSCLC cell lines (e.g., H1975 for EGFR L858R/T790M, H3122 for EML4-ALK) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of CHMFL-ALK/EGFR-050 in culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound (or vehicle control).

    • Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT/MTS Addition and Incubation:

    • Add the MTT or MTS reagent to each well.

    • Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • Solubilization and Absorbance Reading:

    • If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. MTS forms a soluble product.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

Western Blotting for Phospho-Kinase Levels

Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream targets.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p-ALK, p-EGFR, p-AKT, p-ERK).

Step-by-Step Methodology:

  • Sample Preparation:

    • Culture and treat cells with CHMFL-ALK/EGFR-050 as for the proliferation assay.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in a loading buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-ALK) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ALK).

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of CHMFL-ALK/EGFR-050 has been evaluated in vivo using mouse xenograft models.[5]

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Step-by-Step Methodology:

  • Xenograft Establishment:

    • Subcutaneously inject NSCLC cells (e.g., H1975 or H3122) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer CHMFL-ALK/EGFR-050 (e.g., 40 mg/kg/day) or a vehicle control to the respective groups, typically via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for pharmacodynamic markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

In xenograft models using H1975 (EGFR L858R/T790M) and H3122 (EML4-ALK) cells, CHMFL-ALK/EGFR-050 demonstrated significant tumor growth inhibition at a dose of 40 mg/kg/day, with TGI values of 99% and 78%, respectively.[1][5]

Selectivity Profile and Pharmacokinetics

A critical aspect of drug development is understanding a compound's selectivity and its pharmacokinetic properties. While comprehensive data for CHMFL-ALK/EGFR-050 is not fully available in the public domain, initial reports suggest a favorable profile. A related compound, CHMFL-EGFR-26, exhibited a good selectivity profile against a panel of 468 kinases, with a low S-score (1) of 0.02, indicating high selectivity.[4][9] This suggests that compounds from this chemical series can be designed to have a focused inhibitory spectrum, which is often associated with a better safety profile.

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and overall clinical viability. While detailed pharmacokinetic parameters for CHMFL-ALK/EGFR-050 are not publicly available, the reported in vivo efficacy at a dose of 40 mg/kg/day suggests that it possesses sufficient oral bioavailability and exposure to exert its anti-tumor effects.

Conclusion

CHMFL-ALK/EGFR-050 is a potent dual inhibitor of ALK and EGFR, including their clinically relevant resistance mutations. Its mechanism of action involves the simultaneous blockade of the MAPK and PI3K-AKT signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. The preclinical data, including its potent in vitro activity and significant in vivo efficacy in xenograft models, highlight its potential as a therapeutic agent for NSCLC patients with ALK rearrangements or EGFR mutations. This technical guide provides a comprehensive overview of the biological targets and mechanism of action of CHMFL-ALK/EGFR-050, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its kinase selectivity and pharmacokinetic profile will be crucial for its continued development.

References

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]

  • Jia, Y., et al. (2016). EAI045: A potent and selective allosteric inhibitor of the L858R/T790M mutant of EGFR. Cancer Research, 76(14), 4249-4260.
  • Request PDF. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Retrieved from [Link]

  • Korc, M. (2017). Assaying protein kinase activity with radiolabeled ATP. Methods in Molecular Biology, 1647, 1-9.
  • Liao, R., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(5), 2108.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
  • Hu, C., et al. (2017). Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Oncotarget, 8(23), 37409-37421.
  • Hu, C., et al. (2017). Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Oncotarget, 8(23), 37409-37421.
  • Ou, S. H. I., et al. (2014). Combined cellular and biochemical profiling to identify predictive drug response biomarkers for kinase inhibitors approved for cancer. Clinical Cancer Research, 20(15), 4035-4046.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Retrieved from [Link]

  • van der Wekken, A. J., et al. (2017). Combined cellular and biochemical profiling to identify predictive drug response biomarkers for kinase inhibitors approved for cancer. Clinical Cancer Research, 23(15), 4138-4148.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 976735.
  • LoRusso, P. M., & Boerner, S. A. (2004). Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation. Clinical Cancer Research, 10(12 Pt 2), 4268s-4272s.
  • Passiglia, F., et al. (2017). Concomitant ALK/KRAS and ALK/EGFR mutations in non small cell lung cancer: different profile of response to target therapies. Journal of Thoracic Disease, 9(5), E456-E459.
  • Passiglia, F., et al. (2017). Concomitant ALK/KRAS and ALK/EGFR mutations in non small cell lung cancer: different profile of response to target therapies. Translational Lung Cancer Research, 6(2), 248-251.
  • Wang, S., et al. (2017). Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 60(23), 9562-9581.
  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 136-145.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Methods for Pyrimidine Synthesis

[1] Introduction & Strategic Analysis Pyrimidines are "privileged scaffolds" in medicinal chemistry, forming the core of ubiquitous drugs like Imatinib (Gleevec), Rosuvastatin (Crestor), and numerous antivirals. However,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Analysis

Pyrimidines are "privileged scaffolds" in medicinal chemistry, forming the core of ubiquitous drugs like Imatinib (Gleevec), Rosuvastatin (Crestor), and numerous antivirals. However, their electron-deficient nature and multiple reactive sites (C2, C4, C6) present unique synthetic challenges.

This guide moves beyond standard textbook reactions to address the critical decision-making required for high-yield synthesis: Regioselectivity and Substrate Stability .

The Regioselectivity Hierarchy

For 2,4-dichloropyrimidine (a common starting material), the reactivity profile is driven by the electron-deficient nature of the ring (SNAr-like behavior) and the proximity to ring nitrogens.

  • C4-Position (Most Reactive): The C4 position is significantly more electron-deficient than C2. In >95% of Pd-catalyzed couplings (Suzuki, Negishi, Stille), oxidative addition occurs at C4 first.

  • C2-Position (Less Reactive): Functionalization at C2 typically requires higher temperatures or more active catalyst systems (e.g., bulky phosphines like XPhos) after the C4 position has been substituted.

  • The Sonogashira Exception: Unlike Suzuki or Negishi, the Sonogashira coupling often shows poor regioselectivity (approx. 1:1 to 4:1 mixtures of C4:C2) on unsubstituted dihalopyrimidines. Strategy: Always perform C4-substitution (Suzuki/SNAr) before attempting Sonogashira coupling to ensure site selectivity.

Mechanistic Decision Tree

PyrimidineLogic Start Start: 2,4-Dichloropyrimidine Target Target Structure? Start->Target C4_First Path A: C4 Functionalization (Standard) Target->C4_First Standard Reactivity C2_First Path B: C2 Functionalization (Requires Specialized Ligands/Blocking) Target->C2_First Inverse Demand Suzuki Aryl/Heteroaryl? Use Suzuki-Miyaura C4_First->Suzuki Amine Amine (C-N)? Use Buchwald-Hartwig C4_First->Amine Alkyl Alkyl/2-Pyridyl? Use Negishi (Zn) C4_First->Alkyl

Figure 1: Strategic decision tree for sequential functionalization. C4 is the kinetic product.

Core Methodologies & Protocols

Method A: Sequential Suzuki-Miyaura Coupling

Best for: Biaryl formation (Aryl-Aryl, Aryl-Heteroaryl). Critical Constraint: Pyrimidine boronic acids are notoriously unstable (rapid protodeboronation). Always use the Pyrimidine as the Halide (Electrophile) and the partner as the Boronic Acid/Ester.

Phase 1: C4-Selective Coupling (Mild Conditions)

This step installs the first substituent at the more reactive C4 position.

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Aryl Boronic Acid (1.05 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

  • Base: Na2CO3 (2.0 M aq, 2.0 equiv).

  • Solvent: DME/Water (2:1) or 1,4-Dioxane/Water (4:1).

  • Conditions: 60°C, 4–6 hours (Monitor by TLC/LCMS).

Protocol:

  • Charge a reaction vial with 2,4-dichloropyrimidine (149 mg, 1.0 mmol), aryl boronic acid (1.05 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add degassed DME (4 mL) and 2.0 M aq. Na2CO3 (1 mL).

  • Heat to 60°C. Note: Do not overheat; higher temps (>80°C) may induce double addition at C2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography.

    • Expected Outcome: 4-Aryl-2-chloropyrimidine (>85% yield).

Phase 2: C2-Coupling (Forcing Conditions)

The remaining C2-chloride is deactivated and requires a more active catalyst system.

  • Reagents: 4-Aryl-2-chloropyrimidine (from Phase 1), Boronic Acid (1.5 equiv).

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or Tricyclohexylphosphine (PCy3) (4-8 mol%).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100°C – 110°C, 12–18 hours.

Method B: Buchwald-Hartwig Amination

Best for: C-N bond formation (Anilines, aliphatic amines). Expert Insight: For chloropyrimidines, BrettPhos is the gold standard ligand for primary amines, while RuPhos excels for secondary amines.

Protocol (C4-Selective Amination):

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene or t-Amyl Alcohol. Stir for 5 mins to generate the active species.

  • Addition: Add 2,4-dichloropyrimidine (1.0 equiv), Amine (1.1 equiv), and Base.

    • Base Selection: Use Cs2CO3 (2.0 equiv) to minimize hydrolysis of the chloride. Avoid strong alkoxides (NaOtBu) if the substrate has sensitive functional groups.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Monitoring: Watch for the disappearance of the starting dichloride. If bis-amination (C2+C4) is observed, lower temp to 60°C and reduce amine equivalents to 0.95.

Method C: Negishi Coupling (The "Problem Solver")

Best for: Alkyl groups and 2-Pyridyl groups.[1] Why? 2-Pyridyl boronic acids are unstable.[2] The corresponding 2-Pyridyl Zinc reagent is stable and reactive.[2]

Protocol:

  • Zinc Reagent Prep: Treat 2-bromopyridine with iPrMgCl (1.1 equiv) in THF at room temp (1h) to form the Grignard, then add ZnCl2 (1.2 equiv) to form the organozinc species.

  • Coupling: Add the pyrimidine halide (1.0 equiv) and Pd(PPh3)4 (5 mol%) to the zinc reagent solution.

  • Conditions: Heat to 60°C for 4–12 hours.

    • Advantage:[3][4][5][6][7][8] This avoids the rapid decomposition seen with pyridyl boronates in Suzuki coupling.

Comparative Data & Selection Guide

ParameterSuzuki-MiyauraBuchwald-HartwigNegishiSonogashira
Bond Formed C-C (Aryl/Vinyl)C-NC-C (Alkyl/Heteroaryl)C-C (Alkyne)
C4 Selectivity ExcellentExcellentGoodPoor (Mixtures common)
Key Challenge Boronic acid instabilityHydrolysis of chlorideMoisture sensitivityCu-acetylide homocoupling
Preferred Ligand SPhos, XPhosBrettPhos, RuPhosPPh3, dppfPPh3, XPhos
Recommended Use Standard BiarylsAmination2-Pyridyl or Alkyl chainsAlkynylation (do C4 first!)

Experimental Workflow Diagram

Workflow Setup Reaction Setup (Inert Atmosphere, Degassed Solvents) Monitor Monitor: TLC/LCMS (Check for Protodeboronation/Hydrolysis) Setup->Monitor Decision Conversion >95%? Monitor->Decision Decision->Monitor No (Add Catalyst/Heat) Workup Workup (Dilute EtOAc, Wash Brine) Decision->Workup Yes Scavenge Metal Scavenging (SiliaMetS Thiol or Activated Carbon) Workup->Scavenge Purify Purification (Flash Column) Scavenge->Purify

Figure 2: General workflow for Pd-catalyzed pyrimidine synthesis, emphasizing metal scavenging.

Troubleshooting & Critical Notes

Protodeboronation (The "Hidden Killer")
  • Symptom: In Suzuki coupling, the aryl boronic acid disappears, but no product forms. LCMS shows the mass of the de-borylated arene (Ar-H).

  • Cause: Pyrimidine-2-boronic acids and electron-poor aryl boronic acids are unstable in base/heat.

  • Solution:

    • Invert Roles: Use Pyrimidine-Halide + Aryl-Boronate.

    • Switch Reagent: Use MIDA Boronates (slow release) or Potassium Trifluoroborates (more stable).

    • Switch Method: Use Negishi coupling (Organozinc) as described in Method C.

Hydrolysis of Chloropyrimidines
  • Symptom: Formation of Pyrimidin-ol (OH replaces Cl).

  • Cause: Hydroxide ions generated from carbonate bases + water.

  • Solution: Switch to anhydrous conditions using Cs2CO3 or K3PO4 in Dioxane. Avoid water as a co-solvent if hydrolysis is observed.

Poor Regioselectivity (Bis-addition)
  • Symptom: Getting a mixture of mono- and di-substituted products.

  • Solution:

    • Lower the temperature (e.g., 80°C

      
       50°C).
      
    • Slow addition of the nucleophile (syringe pump).[5]

    • Increase steric bulk of the ligand (e.g., switch from PPh3 to tBuXPhos ).

References

  • Regioselectivity of 2,4-Dichloropyrimidines: Gong, Y. et al. "Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidines."[3] Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Instability of Pyrimidine Boronic Acids: Kinzel, T. et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Pyridyl Boronates." Journal of the American Chemical Society.

  • Negishi Coupling for Heterocycles: Krasovskiy, A. et al.[2] "A New Method for the Preparation of Functionalized Organozinc Reagents." Angewandte Chemie International Edition.

  • Sonogashira Selectivity Issues: Schomaker, J. M. & Delia, T. J. "Regioselectivity in the Sonogashira Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry.

Sources

Application

Purification of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine by column chromatography

Application Note: Purification of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Executive Summary & Chemical Context This guide details the purification protocol for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

Executive Summary & Chemical Context

This guide details the purification protocol for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine , a bi-heteroaryl amine frequently encountered as a pharmacophore in kinase inhibitor development (e.g., analogs of Pazopanib or Dasatinib).

The Challenge: Purifying this compound presents a specific set of chromatographic challenges:

  • Basicity & Tailing: The molecule contains three basic nitrogen atoms (one pyridine, two pyrimidines). These Lewis bases interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to severe peak tailing and poor resolution.
    
  • Solubility Mismatch: The compound is often moderately soluble in chlorinated solvents (DCM) but poorly soluble in non-polar mobile phases (Hexanes/Heptanes), making liquid injection difficult without causing band broadening.

  • Close-Eluting Impurities: In Buchwald-Hartwig or

    
     synthesis routes, unreacted 2-amino-5-chloropyridine often co-elutes due to similar polarity profiles.
    

This protocol utilizes a basified normal-phase flash chromatography approach, validated to suppress silanol ionization and sharpen elution bands.

Physicochemical Profile & Separation Logic

PropertyValue/CharacteristicChromatographic Implication
Structure Bi-heteroaryl secondary amineHigh potential for H-bonding with stationary phase.
pKa (Calc) ~3.5 - 4.5 (Pyridine N)Sufficiently basic to protonate on acidic silica.
LogP ~2.1Moderately lipophilic; elutes in mid-polarity range.
Solubility DMSO, DMF, DCM (Good); Hexane (Poor)Dry loading is required for optimal peak shape.

The "TEA Effect" (Mechanistic Insight): To prevent the target molecule from "sticking" to the silica, we introduce a competitive base—Triethylamine (TEA) . TEA has a higher affinity for surface silanols than the heteroaryl amine. It effectively "caps" the active sites on the silica, allowing the target molecule to partition based solely on polarity rather than ionic interaction.

Strategic Workflow Visualization

The following diagram outlines the decision tree and workflow for this purification.

PurificationWorkflow cluster_conditions Critical Parameters Start Crude Reaction Mixture (N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine) TLC TLC Analysis (Mobile Phase Optimization) Start->TLC Assess Rf Loading Sample Loading Strategy (Dry Load on Celite/Silica) TLC->Loading Rf ~0.3 achieved Column Flash Chromatography (SiO2 + 1% TEA Modifier) Loading->Column Solid Load Analysis Fraction Analysis (LC-MS / TLC) Column->Analysis Collect Fractions Analysis->Column Mixed Fractions (Re-column if needed) Final Pure Compound (>98% Purity) Analysis->Final Pool & Evaporate P1 Modifier: 1% Et3N P2 Cartridge: 12g - 40g SiO2 P3 Flow: 25-40 mL/min

Figure 1: Operational workflow for the purification of bi-heteroaryl amines, emphasizing the dry-loading and modifier steps.

Detailed Protocol: Basified Flash Chromatography

Phase 1: Mobile Phase Optimization (TLC)

Before running the column, you must establish the


 (Retention Factor).
  • Prepare Solvent A: 100% Hexanes (or Heptane).

  • Prepare Solvent B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA) .

    • Note: Pre-mixing TEA into the EtOAc ensures constant modifier concentration during the gradient.

  • Run TLC: Spot the crude mixture. Develop in 50% Solvent B / 50% Solvent A .

    • Target: You are looking for an

      
       of 0.25 – 0.35 .
      
    • Observation: Without TEA, the spot will likely streak from the baseline. With TEA, the spot should be compact.

Phase 2: Sample Loading (Dry Loading)

Liquid injection is discouraged due to solubility issues in the starting mobile phase.

  • Dissolve the crude residue (e.g., 500 mg) in a minimum amount of Dichloromethane (DCM) or Methanol (MeOH).

  • Add Celite 545 or Silica Gel (approx. 3x the mass of the crude, ~1.5 g).[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or pour it on top of the pre-equilibrated column bed.

Phase 3: Gradient Elution
  • Column: Silica Gel 60 (spherical, 20–40 µm preferred for resolution).

  • Flow Rate: 30 mL/min (for a 25g column).

  • Wavelength: Monitor at 254 nm (aromatic) and 280 nm (heterocycle specific).

Time (CV - Column Volumes)% Solvent B (EtOAc + 1% TEA)% Solvent A (Hexanes)Phase Description
0 - 2 CV 5%95%Equilibration: Elutes non-polar impurities (e.g., bis-coupled byproducts).
2 - 10 CV 5%

40%
95%

60%
Linear Gradient: Target compound usually elutes here.
10 - 15 CV 40%

70%
60%

30%
Push: Elutes polar starting materials (e.g., 2-amino-5-chloropyridine).
15 - 18 CV 100%0%Wash: Cleans column of highly polar residues.
Phase 4: Post-Run Processing
  • Analyze fractions by TLC or LC-MS.

  • Pool pure fractions.

  • CRITICAL: Evaporate solvents. To remove the residual Triethylamine (boiling point ~89°C), add a small amount of Ethanol or Toluene and co-evaporate (azeotrope) 2-3 times on the rotavap.

  • Dry under high vacuum overnight.

Troubleshooting & Alternative Methods

If the standard Hexane/EtOAc + TEA method fails to separate the product from the starting aminopyridine, switch to a DCM/Methanol system.

Method B: DCM / MeOH / NH4OH (For stubborn polarity)

  • Solvent A: Dichloromethane (DCM).[2]

  • Solvent B: 90% DCM / 9% MeOH / 1% Ammonium Hydroxide (

    
    ).
    
  • Gradient: 0% to 50% B over 15 CV.

  • Why: DCM solubilizes the heteroaromatics better, and Methanol provides stronger elution power. Ammonium hydroxide is a stronger base than TEA and can sharpen peaks for very polar amines [1].

Method C: Reverse Phase (C18) - The "Polishing" Step If high purity (>99.5%) is required for biological assays, Reverse Phase (RP) is superior.

  • Column: C18-functionalized silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: Under acidic conditions (Formic acid), the pyridine/pyrimidine nitrogens will be protonated (

    
    ). The molecule will be more soluble but will elute earlier. This orthogonal selectivity often separates impurities that co-elute in normal phase [4].
    

Scientific Rationale & Mechanism

The separation logic relies on the Silanol-Amine Interaction Model .

InteractionMechanism Silica Silica Surface (Si-OH) Target Target Molecule (Pyridine-N:) Silica->Target Strong H-Bonding (Causes Tailing) Result Result: Target flows freely Target->Result Elutes sharply TEA Modifier (TEA) (Et3N:) TEA->Silica Competitive Binding (Blocks Si-OH) TEA->Result

Figure 2: Competitive binding mechanism. TEA (green) blocks acidic silanol sites, preventing the target amine (blue) from dragging, resulting in sharp elution.

Why this matters: Without the modifier, the peak width increases. In a mixture containing 2-amino-5-chloropyridine (starting material), a wide peak will overlap with the impurity. By sharpening the peak with TEA, you increase the Resolution (


) , allowing baseline separation of the two closely related heteroaryl amines [2].

References

  • BenchChem. (2025).[2][3] Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from .

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from .

  • Royal Society of Chemistry. (2013). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. RSC Advances, Supplementary Info. Retrieved from .

  • Waters Corporation. (2024). Column choice for analysis of 4-aminopyridine. Retrieved from .

  • National Institutes of Health (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from .

Sources

Method

Preparation of pharmaceutical intermediates using 2-amino-5-chloropyridine

An Application Guide for the Synthetic Utility of 2-Amino-5-chloropyridine in Pharmaceutical Intermediate Preparation Introduction: The Strategic Importance of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine (CAS No: 1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of 2-Amino-5-chloropyridine in Pharmaceutical Intermediate Preparation

Introduction: The Strategic Importance of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine (CAS No: 1072-98-6) is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its strategic value lies in the differential reactivity of its functional groups: a nucleophilic amino group and a halogenated carbon center amenable to cross-coupling reactions. This unique electronic arrangement makes it a versatile building block for constructing the complex molecular architectures required for modern therapeutics.[3][4]

This guide provides an in-depth exploration of the practical applications of 2-amino-5-chloropyridine, focusing on its role in the synthesis of key intermediates for globally recognized drugs such as the hypnotic agent Zopiclone and precursors for antiviral agents like Nevirapine.[5][6][7] We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into reaction optimization.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. Below is a summary of the key properties of 2-amino-5-chloropyridine.

PropertyValueReference
CAS Number 1072-98-6[1]
Molecular Formula C₅H₅ClN₂[2][5]
Molecular Weight 128.56 g/mol [3]
Appearance Off-white to light yellow crystalline powder[2][8]
Melting Point 135 - 137 °C[8]
Solubility Moderately soluble in water; soluble in ethanol, methanol[2]
Hazard Identification and Safe Handling

2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin irritation.[5][8][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[10][11] Respiratory protection may be required if dust generation is significant.[9]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities must be equipped with an eyewash station and a safety shower.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

  • First Aid Measures:

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor. Do NOT induce vomiting.[5][8]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

Application I: Synthesis of a Key Intermediate for Zopiclone

Zopiclone, a non-benzodiazepine hypnotic agent, is synthesized using 2-amino-5-chloropyridine as a primary building block.[5][6] The core of this synthesis involves the condensation of 2-amino-5-chloropyridine with a pyrazine-2,3-dicarboxylic acid anhydride derivative. This reaction forms the central pyrrolopyrazine ring system of the final drug.

Protocol 1: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dihydropyrrolo[3,4-b]pyrazine-5,7-dione

This protocol details the one-pot reaction of pyrazine-2,3-dicarboxylic acid with 2-amino-5-chloropyridine, using acetic anhydride to form the reactive anhydride in situ.

Causality: Acetic anhydride serves a dual purpose: it dehydrates the dicarboxylic acid to form the highly reactive pyrazine-2,3-dicarboxylic anhydride and acts as a solvent for the subsequent condensation reaction.[12][13] The nucleophilic amino group of 2-amino-5-chloropyridine then attacks the carbonyl carbons of the anhydride, leading to a ring-opening and subsequent ring-closing cascade to form the desired imide product.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2,3-dicarboxylic acid (1.0 equiv) and acetic anhydride (5-10 vol equiv).[12]

  • Anhydride Formation: Heat the mixture to reflux (approx. 130-140 °C) and stir for 2-3 hours until the solid fully dissolves, indicating the formation of pyrazine-2,3-dicarboxylic anhydride.

  • Amine Addition: Cool the reaction mixture to approximately 80-90 °C. Cautiously add 2-amino-5-chloropyridine (1.0 equiv) in portions to control the exotherm.

  • Condensation Reaction: Once the addition is complete, heat the mixture back to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or heptane to remove residual acetic anhydride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 6-(5-chloropyrid-2-yl)-5,7-dihydropyrrolo[3,4-b]pyrazine-5,7-dione.[12]

Zopiclone_Intermediate_Workflow cluster_setup Step 1: Anhydride Formation cluster_reaction Step 2: Condensation cluster_workup Step 3: Isolation & Purification A Pyrazine-2,3-dicarboxylic Acid + Acetic Anhydride B Heat to Reflux (130-140°C, 2-3h) A->B C In-situ formation of Pyrazine Anhydride B->C D Cool to 80-90°C C->D E Add 2-Amino-5-chloropyridine D->E F Heat to Reflux (4-6h) E->F G Cool to RT & Precipitate F->G H Filter & Wash with Hexane G->H I Recrystallize from Ethanol H->I J Pure Zopiclone Intermediate I->J

Caption: Workflow for Zopiclone Intermediate Synthesis.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring is a key handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery. Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for this purpose.[14]

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-5-chloropyridine

The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine.[15] This reaction is critical for synthesizing complex diaryl or alkyl-aryl amines.

Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[16] The C-Cl bond of 2-amino-5-chloropyridine is less reactive than corresponding C-Br or C-I bonds, necessitating the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[17] These ligands facilitate the rate-limiting oxidative addition step, where the Pd(0) inserts into the C-Cl bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center before reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[15][17]

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial equipped with a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition (Glovebox): In a glovebox, charge the flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[14]

  • Substrate Addition: Add 2-amino-5-chloropyridine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene or 1,4-dioxane (approx. 0.1 M concentration) under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_complex L-Pd(II)(Ar)(NHR'R'')⁺X⁻ pd_complex->amine_complex + HNR'R'' - HX amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Base (-BH⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product caption Generalized Buchwald-Hartwig Catalytic Cycle

Caption: Generalized Buchwald-Hartwig Catalytic Cycle.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-chloropyridine

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[18][19]

Causality: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling relies on a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the palladium catalyst to the 2-amino-5-chloropyridine, a crucial step called transmetalation occurs. Here, the organic group from a boronic acid (or boronate ester) is transferred to the palladium center.[20] This step is facilitated by a base (e.g., potassium phosphate, potassium carbonate), which activates the boronic acid. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[18]

Step-by-Step Methodology:

  • Inert Atmosphere: In a Schlenk flask, combine 2-amino-5-chloropyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., potassium phosphate, K₃PO₄, 3.0 equiv).[14]

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.[14]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Suzuki_Workflow cluster_setup Step 1: Reagent Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A Combine in Schlenk Flask: - 2-Amino-5-chloropyridine - Arylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Dioxane/Water B->C D Heat to 80-100°C C->D E Cool & Dilute with Water D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Pure Biaryl Product H->I

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Summary of Protocols

ApplicationReaction TypeKey ReagentsTypical Purpose
Zopiclone Intermediate Condensation / ImidationPyrazine-2,3-dicarboxylic acid, Acetic AnhydrideConstruction of the core pyrrolopyrazine scaffold.[12]
C-N Bond Formation Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, NaOtBu, AmineSynthesis of complex aryl amines and N-heterocycles.[14][15]
C-C Bond Formation Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄, Arylboronic AcidSynthesis of biaryl compounds for various therapeutic targets.[14][18]

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-chloropyridine. Available at: [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available at: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. US5569760A - Process for preparing nevirapine.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. (2008). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of Zopiclone Intermediate. Available at: [Link]

  • ACG Publications. (2008). An improved process for eszopiclone: Anti-insomnia agent. Available at: [Link]

  • Nevirapine Batch Transfer Document. Available at: [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Google Patents. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
  • Google Patents. CN106243022A - A kind of preparation method of nevirapine intermediate.
  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]

  • ResearchGate. (2025). Detection of 2-Amino-5-Chloropyridine in Urine as a Parameter of Zopiclone (Imovane(R)) Intake using HPLC with Diode Array Detection. Available at: [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminopyrimidine Synthesis & Catalyst Optimization

Mission Statement Welcome to the Technical Support Center. You are likely here because your Buchwald-Hartwig amination involving an aminopyrimidine core is failing to scale, stalling at 60% conversion, or retaining unacc...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Technical Support Center. You are likely here because your Buchwald-Hartwig amination involving an aminopyrimidine core is failing to scale, stalling at 60% conversion, or retaining unacceptable levels of palladium.

Aminopyrimidines are not standard substrates. The pyrimidine nitrogens are competent ligands that compete with your phosphine, leading to catalyst poisoning and off-cycle equilibria . This guide moves beyond basic "add more catalyst" advice to provide a mechanistic troubleshooting framework.

Module 1: The Diagnostic Workflow (Triage)

Before adjusting loading, you must identify the mode of failure. Use this decision matrix to diagnose why your reaction is underperforming.

Interactive Troubleshooting Flowchart

DiagnosticWorkflow Start ISSUE: Low Conversion / Yield CheckProfile Check Reaction Profile (HPLC/LCMS) Start->CheckProfile Stall Reaction Stalls at X% (e.g., 60% after 2h, no change at 24h) CheckProfile->Stall Conversion Plateaus Slow Reaction is Linear but Slow (10% -> 20% -> 30%) CheckProfile->Slow Constant Rate Induction Slow Start, then Accelerates (Induction Period) CheckProfile->Induction Lag Phase CatDeath DIAGNOSIS: Catalyst Death (Aggregation or Poisoning) Stall->CatDeath Add fresh catalyst -> Reaction restarts Inhibition DIAGNOSIS: Product Inhibition (Product binds Pd) Stall->Inhibition Add fresh catalyst -> No reaction Slow->Inhibition Rate decreases as [Product] increases Activation DIAGNOSIS: Poor Activation (Pd(II) not reducing to Pd(0)) Induction->Activation Using Pd(OAc)2 + Ligand?

Figure 1: Diagnostic decision tree to isolate the root cause of reaction failure before optimization.

Module 2: Common Issues & Solutions (FAQs)

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

The Science: This is the hallmark of Product Inhibition or Heterocycle Poisoning . In aminopyrimidine synthesis, the product (the coupled aminopyrimidine) often binds to the Palladium center more strongly than the substrate, effectively shutting down the catalytic cycle. If adding fresh catalyst does not restart the reaction, the solution is saturated with an inhibitor (your product).

The Protocol:

  • Switch Ligands: Move to bulky biarylphosphines that create a "steric wall," preventing the pyrimidine nitrogen from coordinating to the Pd.

    • Recommendation:tBuBrettPhos or AdBrettPhos (highly hindered).

    • Alternative:GPhos is specifically designed to resist heterocycle-induced deactivation [1].

  • Check Concentration: Dilute the reaction (0.1 M instead of 0.5 M). High concentration favors bimolecular inhibition pathways.

Q2: I see a long "induction period" where nothing happens for the first hour. How do I fix this?

The Science: You are likely generating the active Pd(0) species in situ (e.g., mixing Pd(OAc)₂ with a phosphine). The reduction of Pd(II) to Pd(0) requires the amine or an additive and heat. During this slow activation, the unligated Pd can aggregate into inactive "Palladium Black."

The Protocol: Stop mixing Pd salts and ligands manually. Switch to Pre-catalysts (Pd-G3 or Pd-G4 precatalysts).

  • Why? These contain the Pd and Ligand in a precise 1:1 ratio with a labile amine ensuring rapid, quantitative activation upon addition of base [2].

  • Result: Elimination of induction periods and lower necessary catalyst loading.

Q3: How do I optimize loading? I'm currently at 5 mol% and it's too expensive.

The Science: Do not simply reduce loading until it fails. You must determine the Turnover Number (TON) limit.

Optimization Protocol (The "Same Excess" Experiment): Run two parallel reactions monitoring conversion vs. time:

  • Standard: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 1 mol% Pd.

  • "Simulated 50%": Start with 0.5 equiv of Product already added to the mixture, then run the reaction.

  • Analysis: If Reaction 2 is significantly slower than Reaction 1 at the same conversion point, your product is inhibiting the catalyst. You cannot lower loading without changing the ligand.

  • If rates are identical: The catalyst is robust. You can safely drop loading to 0.1–0.5 mol%.

Module 3: The "Heterocycle Trap" Visualization

Understanding why aminopyrimidines fail is crucial for selecting the right conditions.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Trap OFF-CYCLE TRAP (Pd-N Coordination) Pd0->Trap + Pyrimidine N Bind Amine Binding OxAdd->Bind + Amine OxAdd->Trap Ligand Displacement RedElim Reductive Elimination (Product Release) Bind->RedElim RedElim->Pd0 - Product Trap->Pd0 Reversible (Heat) Pyrimidine Aminopyrimidine (Substrate/Product)

Figure 2: The Catalytic Cycle vs. The Heterocycle Trap. Note how the Pyrimidine nitrogen can sequester Pd(0) or Pd(II) intermediates.

Module 4: Post-Reaction Metal Management

Achieving <10 ppm Pd in the final API is a regulatory requirement (ICH Q3D). Aminopyrimidines "hold on" to Pd, making simple washes ineffective.

Comparison of Scavenging Methods
MethodEfficiency (Aminopyrimidines)ProsCons
SiliaMetS® Thiol (Si-Thiol) High High affinity for Pd(II); no leaching; filtration removal.Higher cost than carbon.
Activated Carbon Low to MediumCheap; bulk removal.Non-specific; yield loss (adsorbs product); messy.
Celite Filtration Very LowRemoves precipitated Pd black only.Does not remove soluble Pd-Pyrimidine complexes.
Crystallization MediumScalable.Pd can co-crystallize with the aminopyrimidine.

Recommended Protocol for <10 ppm Pd:

  • Dilute crude reaction mixture in THF or EtOAc.

  • Add Si-Thiol or Si-DMT (Dimercaptotriazine) scavenger (4 equiv relative to Pd loading).

  • Heat to 50°C for 4 hours (Heat is critical to break the Pd-Product complex and transfer Pd to the scavenger) [3].

  • Filter through a 0.45µm pad.

  • Analyze via ICP-MS.[1]

References

  • Massachusetts Institute of Technology (MIT). "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. [Link](Note: Generalized link to repository based on search context)

  • Vertex AI Search / ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. [Link]

  • Wikipedia. "Reaction progress kinetic analysis (RPKA)." [Link]

Sources

Optimization

Resolving solubility issues of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine in DMSO

The following Technical Support Guide is designed for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine , a heteroaromatic amine scaffold common in kinase inhibitor research.[1][2] This guide addresses the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine , a heteroaromatic amine scaffold common in kinase inhibitor research.[1][2]

This guide addresses the physicochemical reality of this molecule: it possesses a rigid, planar structure capable of strong intermolecular


-stacking (high lattice energy) and contains multiple hydrogen bond acceptors/donors, making it prone to aggregation in the presence of trace water.[1]

Topic: N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary: The Physicochemical Challenge

Researchers often assume DMSO is a "universal solvent," but this specific aminopyrimidine derivative presents a solubility cliff defined by two competing forces:

  • Crystal Lattice Energy: The planar chloropyridine and methylpyrimidine rings facilitate tight packing in the solid state.[2] You must overcome this energy to initiate dissolution.[2]

  • Hydrophobicity vs. Hygroscopicity: While the molecule is lipophilic (LogP ~2.5–3.5 range estimated), DMSO is highly hygroscopic.[1][2] Absorbed atmospheric water acts as an anti-solvent, drastically raising the thermodynamic barrier to solubility.[2]

Diagnostic Decision Matrix

Before proceeding, identify your specific failure mode using the logic flow below.

SolubilityLogic Start Identify Issue Issue1 Solid won't dissolve initially Start->Issue1 Issue2 Precipitation after freeze-thaw Start->Issue2 Issue3 Crashes out in aqueous buffer Start->Issue3 Sol1 Lattice Energy Barrier Action: Heat + Sonication Issue1->Sol1 Diagnosis Sol2 Water Contamination Action: Anhydrous Recovery Issue2->Sol2 Diagnosis Sol3 Solubility Cliff Action: Step-wise Dilution Issue3->Sol3 Diagnosis

Figure 1: Diagnostic logic for solubility failure modes. Identify your stage to select the correct protocol.

Troubleshooting Protocols

Protocol A: The "Golden Standard" Initial Solubilization

Use Case: You are preparing a fresh stock solution (e.g., 10 mM or 100 mM) from dry powder.[1][2] Mechanism: This protocol uses kinetic energy (heat/sound) to disrupt the crystal lattice and prevents immediate re-aggregation.[2]

StepActionTechnical Rationale
1 Equilibrate Allow the vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the cold powder.[2]
2 Solvent Choice Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use DMSO that has been open on the bench for weeks.
3 Addition Add solvent to the center of the vial. Avoid washing powder up the walls where it can dry out.[2]
4 Vortex Vortex at max speed for 30 seconds. Creates a suspension but rarely achieves full dissolution for this scaffold.
5 Sonication (Critical) Sonicate in a water bath at 40°C for 10–15 minutes.[2] Ultrasound degasses the solvent (improving solvation) and provides energy to break

-stacking interactions.[2]
6 Visual Check Hold against a light. If "shimmering" or "swirling" lines (Schlieren lines) persist, the concentration gradient is high—sonicate for 5 more minutes.

Warning: Do not exceed 60°C. While the aminopyrimidine core is stable, thermal degradation can occur in the presence of trace impurities.

Protocol B: Recovering "Crashed Out" Stocks

Use Case: You retrieved a stock from the freezer (-20°C), and it looks cloudy or has crystals at the bottom. Root Cause: DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice of the solvent (cryoconcentration), causing local supersaturation and precipitation.[1] If moisture entered the vial, the "wet" DMSO cannot redissolve the solid.[1]

  • Warm: Place the vial in a 37°C water bath until the DMSO is fully liquid. Do not attempt to redissolve at room temperature; the kinetics are too slow.[2]

  • Vortex: Vortex vigorously for 60 seconds.

  • Assess:

    • Clear? Proceed.

    • Cloudy? The DMSO has likely absorbed water (hygroscopic shift).[2][3][4][5]

  • The "Dry" Rescue: If precipitation persists, add fresh anhydrous DMSO to dilute the stock by 50% (e.g., if you had 100 mM, dilute to 50 mM).[1] The fresh solvent reduces the water mass fraction, restoring solvating power.

Protocol C: The Aqueous Dilution (Assay Prep)

Use Case: Diluting DMSO stock into cell culture media or assay buffer causes a white cloud.[2] Mechanism: This molecule is hydrophobic.[2][6] When DMSO concentration drops below ~1-5%, the "solvating sheath" collapses, and the molecule aggregates.[1]

The Intermediate Dilution Method: Instead of dumping 1 µL of stock into 1000 µL of buffer (1:1000 shock), use an intermediate step.

  • Step 1: Dilute 100 mM stock 1:10 into pure DMSO

    
     10 mM.
    
  • Step 2: Dilute 10 mM stock 1:10 into PBS + 10% DMSO

    
     1 mM (Intermediate).
    
  • Step 3: Dilute 1 mM Intermediate 1:100 into Assay Buffer

    
     10 µM Final.
    

Result: This allows the molecule to equilibrate with water molecules gradually, reducing the kinetic shock that triggers amorphous precipitation.

Solubility Data & Benchmarks

The following values represent practical working limits for this aminopyrimidine scaffold.

Solvent SystemPractical Limit (Est.)Conditions Required
Anhydrous DMSO 50 – 100 mMSonication + Warming (37°C)
"Old" DMSO (Open >1 week)< 10 mMWater absorption reduces solubility significantly.[1][2]
Ethanol < 5 mMPoor solubility expected due to rigid lattice.[2]
Water / PBS (pH 7.4) < 10 µMEssentially insoluble without co-solvents.[2]
0.1 M HCl ~1 – 5 mMProtonation of the pyridine nitrogen may aid solubility.

Frequently Asked Questions (FAQ)

Q1: My compound turned into a gel in DMSO. What happened? A: This is a phenomenon known as "solvated gelation," common with planar heteroaromatics at high concentrations (>50 mM).[1][2] The molecules stack into nanofibers that trap the solvent.

  • Fix: You have exceeded the critical gelation concentration.[2] Dilute the sample immediately with more warm DMSO.[2] You cannot work at this concentration.

Q2: Can I use the HCl salt version to improve DMSO solubility? A: Counter-intuitively, no . While salts dissolve better in water, hydrochloride salts of aminopyrimidines often have lower solubility in pure organic solvents (like DMSO) compared to the free base because the ionic lattice is very strong.

  • Guideline: Use Free Base for DMSO stocks; use Salts if dissolving directly into aqueous media (though this is rarely possible for this scaffold).[2]

Q3: Why does the solution precipitate after 2 days at Room Temperature? A: DMSO is hygroscopic.[2][4] If the vial is not parafilmed or sealed under argon/nitrogen, it absorbs water from the air.[1] Once water content hits ~2-5%, the solubility of your lipophilic compound drops exponentially. Always store stocks in a desiccator.

Q4: I see "micro-precipitates" under the microscope in my cell assay. Is my data valid? A: No. If you see precipitate, the effective concentration is unknown, and the solid crystals can cause false positives by scattering light or physically damaging cells (the "crystal effect").[1] Repeat using the Intermediate Dilution Method (Protocol C).

References

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[2][7] (Standard reference for DMSO physicochemical properties, including hygroscopicity).[1][2]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[1][2] (Foundational text on solubility cliffs).

  • BenchChem Technical Support. Troubleshooting Compound Precipitation in DMSO. (General guidelines for kinase inhibitor scaffolds).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[1][2] (The theoretical basis for "Like Dissolves Like" in organic solvents).[2]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Pyrimidine-Pyridine Coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for minimizing side reactions during the crucial process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for minimizing side reactions during the crucial process of pyrimidine-pyridine coupling. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these powerful cross-coupling reactions.

The construction of biaryl scaffolds containing pyrimidine and pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] However, the unique electronic properties and reactivity of these nitrogen-containing heterocycles often lead to challenging side reactions that can diminish yields, complicate purification, and ultimately hinder research progress. This guide provides a structured, question-and-answer approach to diagnosing and solving common issues encountered in the lab.

FAQs: At a Glance

Q1: My primary side product is the homocoupling of my boronic acid/ester. What's causing this and how can I stop it?

A1: Homocoupling is a pervasive issue in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings.[4] It arises from the reaction of two molecules of the organoboron reagent to form a symmetrical biaryl.

Root Causes & Mechanistic Insights:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then mediate the homocoupling of the boronic acid.[5] Rigorous exclusion of oxygen is therefore critical.

  • Catalyst Decomposition: An unstable or improperly ligated palladium catalyst can lead to the formation of palladium black, which can also promote homocoupling.

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[6]

Troubleshooting Workflow:

G cluster_0 Factors Influencing Regioselectivity cluster_1 Desired Outcome A Inherent Electronic Bias (e.g., C4 > C2 in 2,4-dichloropyrimidine) D Selective Pyrimidine-Pyridine Coupling A->D Default Pathway B Steric Hindrance (Substituents block catalyst access) B->D Directs to less hindered site C Ligand Choice (Bulky ligands can invert selectivity) C->D Can override electronic bias

Caption: Key factors controlling regioselectivity.

  • Leveraging Inherent Reactivity: For substrates like 2,4-dichloropyrimidine, standard Suzuki conditions with catalysts like Pd(PPh₃)₄ often yield the C4-coupled product selectively. [7]* Strategic Use of Ligands: To achieve coupling at the less reactive C2 position, specialized ligands may be required. For instance, certain N-heterocyclic carbene (NHC) ligands have shown promise in altering the innate selectivity. [8]

Experimental Protocols

General Protocol for a Robust Pyrimidine-Pyridine Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Pyrimidine halide (1.0 equiv.)

  • Pyridine boronic acid or ester (1.2-1.5 equiv.) [9]* Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.) [9]* Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the pyrimidine halide, pyridine boronic acid, and base to a flame-dried reaction vessel.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst/ligand solution to the reaction vessel, followed by the remaining anhydrous, degassed solvent.

  • Heating and Monitoring: Seal the vessel and heat the reaction to the desired temperature (e.g., 80-110 °C). Monitor the progress by TLC or LC-MS. [9]5. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org.
  • Optimization of different solvents for the model reaction. a.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Effect of substitution on pyrimidine.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
  • Cross-coupling reaction. Wikipedia.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • Pyrimidine to Pyridine - changes in H-bonding potential. Reddit.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • Buchwald–Hartwig amin
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Pyrimidines. University of Liverpool.
  • Pyrimidine-pyridine ring interconversion. Research@WUR.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • The Asymmetric Buchwald–Hartwig Amin
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

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Reference Data & Comparative Studies

Comparative

Bioassay Validation for Pyrimidine-Based Kinase Inhibitors: A Comparative Technical Guide

Executive Summary: The Pyrimidine Dominance Pyrimidine-based scaffolds (e.g., Imatinib, Dasatinib analogs) represent the backbone of modern kinase inhibitor discovery due to their structural homology with the adenine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Dominance

Pyrimidine-based scaffolds (e.g., Imatinib, Dasatinib analogs) represent the backbone of modern kinase inhibitor discovery due to their structural homology with the adenine ring of ATP. While this bioisosterism allows for potent Type I and Type II inhibition, it introduces specific bioassay challenges—namely compound autofluorescence and colloidal aggregation .

This guide objectively compares bioassay platforms for validating pyrimidine-based hits. It argues that while Radiometric assays remain the gold standard for raw accuracy, Luminescent ADP-detection assays (e.g., ADP-Glo™) offer the superior balance of throughput, sensitivity, and interference-resistance for this specific chemical class, outperforming TR-FRET in liability reduction.

Comparative Analysis: Selecting the Right Platform

For pyrimidine inhibitors, the choice of assay is not just about cost; it is about avoiding false positives/negatives inherent to the scaffold's physicochemical properties.

Table 1: Assay Platform Performance Matrix for Pyrimidine Inhibitors
FeatureRadiometric (

P-ATP)
Luminescence (ADP-Glo) TR-FRET (LanthaScreen) Application Scientist Note
Mechanism Direct phosphate transferCoupled enzyme (ADP

ATP

Light)
Antibody-based FRETPyrimidines mimic ATP; competition kinetics are critical.
Interference None (Gold Standard)Low (Red-shifted readout)High (Compound fluorescence)Pyrimidines often fluoresce in the blue/green spectrum, interfering with FRET donors.
Sensitivity FemtomolarLow NanomolarNanomolarRadiometric is best for low-activity kinases; Luminescence is sufficient for most screening.
Throughput Low (Wash steps/Safety)Ultra-High (Homogeneous)High (Homogeneous)Luminescence allows "add-and-read" simplicity without radioactive waste.
False Positives RarePossible (Luciferase inhibitors)Common (Quenchers/Emitters)Crucial: Pyrimidines rarely inhibit Luciferase, making ADP-Glo robust for this class.
Technical Insight: Why TR-FRET Fails Pyrimidines

Many pyrimidine derivatives exhibit intrinsic fluorescence or quenching properties. In TR-FRET, if a compound fluoresces at the acceptor's emission wavelength (typically 520nm or 665nm), it generates a false negative (artificial signal increase). Conversely, if it absorbs the donor's emission, it creates a false positive (artificial inhibition).

Recommendation: For pyrimidine libraries, Luminescent ADP detection is the preferred primary screen. It measures the universal product (ADP) and operates in a spectral range (560-600nm) where pyrimidine interference is negligible.

The "Pyrimidine Paradox": Aggregation & Promiscuity

A critical validation step often missed is ruling out promiscuous inhibition . Pyrimidine-based compounds are prone to forming colloidal aggregates in aqueous solution, which sequester enzymes non-specifically.

The Detergent Validation Protocol

To prove your pyrimidine inhibitor is acting via specific ATP-competition and not aggregation, you must compare IC


 values in the presence and absence of a non-ionic detergent.
  • Standard Condition: 0.01% Triton X-100

  • Validation Condition: 0.1% Triton X-100 (or 0.05% Tween-20)

  • Result Interpretation: If the IC

    
     shifts significantly (>3-fold) or inhibition disappears with higher detergent, the compound is likely a promiscuous aggregator  (False Hit).
    

Visualizing the Mechanism

The following diagram illustrates the ATP-competitive mechanism of pyrimidine inhibitors and the critical decision points in assay validation.

KinaseInhibition ATP ATP (Substrate) Kinase Kinase Active Site (Hinge Region) ATP->Kinase High Affinity Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Competition (Ki) Signal Assay Signal (Luminescence/Radioactivity) Inhibitor->Signal Interference? (Fluorescence/Quenching) Complex_Active Kinase-ATP Complex (Phosphorylation) Kinase->Complex_Active + Substrate Complex_Blocked Kinase-Inhibitor Complex (No Reaction) Kinase->Complex_Blocked Inhibition Product ADP + pSubstrate Complex_Active->Product Catalysis Product->Signal Detection

Figure 1: Mechanism of ATP-competitive inhibition. Note the potential for the inhibitor to interfere directly with signal detection (dashed line), a key liability in TR-FRET assays.

Validated Experimental Protocol: IC Determination

This protocol utilizes a Luminescent ADP-Detection Assay (e.g., ADP-Glo) optimized for pyrimidine inhibitors.

Phase 1: Reagent Preparation
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 0.01% Triton X-100  (Essential to prevent aggregation).
    
  • Compound Dilution: Prepare 10mM stocks of pyrimidine inhibitors in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point curve.

    • Critical Step: Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

Phase 2: The Reaction (384-well plate)
  • Enzyme Addition: Dispense 2

    
    L of Kinase (at 2x optimal concentration) into wells.
    
  • Inhibitor Addition: Add 50 nL of diluted compound. Incubate for 15 min at RT.

    • Why? Allows the inhibitor to reach binding equilibrium before competing with ATP.

  • Substrate Initiation: Add 2

    
    L of ATP/Substrate mix (at 2x concentration).
    
    • ATP Concentration Rule: Use [ATP] =

      
       of the kinase. This balances sensitivity (IC
      
      
      
      
      
      K
      
      
      ) and physiological relevance.
  • Incubation: Incubate for 60 minutes at RT.

Phase 3: Detection & Validation
  • Depletion: Add 4

    
    L of ADP-Glo Reagent (stops kinase, depletes unconsumed ATP).[1] Incubate 40 min.
    
  • Detection: Add 8

    
    L of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase/Light). Incubate 30 min.
  • Read: Measure Luminescence (Integration time: 0.5 - 1 sec).

Phase 4: Data Analysis & QC
  • Normalization:

    
    ; 
    
    
    
    .
  • Curve Fitting: Non-linear regression (Sigmoidal dose-response, variable slope).

  • Z'-Factor Calculation: Must be

    
     for the plate to be valid.
    
    
    
    

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R2) guidelines for specificity and linearity.

ValidationWorkflow Start Start Validation Linearity 1. Enzyme Linearity (Time & Conc) Start->Linearity Km 2. ATP Km Determination Linearity->Km Select linear range Screen 3. Single Point Screen (10 µM) Km->Screen Set [ATP] = Km IC50 4. Dose Response (IC50) Screen->IC50 Hits > 50% Inh Decision Aggregation Check? IC50->Decision Valid Validated Hit Decision->Valid IC50 Stable (+ Detergent) False False Positive (Aggregator) Decision->False IC50 Shift (+ Detergent)

Figure 2: Validation workflow emphasizing the critical "Aggregation Check" specific to pyrimidine scaffolds.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Ma, H., et al. (2008). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1] Assay and Drug Development Technologies.[1][2][3] [Link]

  • Feng, B.Y., & Shoichet, B.K. (2006). A Detector for Colloidal Aggregation in High-Throughput Screening. Nature Protocols. [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Sources

Validation

Thermodynamic Solubility Profiling of Aminopyrimidine Derivatives: A Technical Guide

Executive Summary Aminopyrimidines are ubiquitous pharmacophores in kinase inhibitor development (e.g., Imatinib, Palbociclib). However, their solubility profiles are frequently misunderstood due to the stark basicity di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrimidines are ubiquitous pharmacophores in kinase inhibitor development (e.g., Imatinib, Palbociclib). However, their solubility profiles are frequently misunderstood due to the stark basicity differences between 2-aminopyrimidine (2-AP) and 4-aminopyrimidine (4-AP) isomers.

This guide objectively compares the thermodynamic solubility of key aminopyrimidine subclasses across physiological pH ranges. Experimental data indicates that while 4-APs exhibit superior solubility in slightly acidic media (pH 5.0–6.5) due to a higher pKa (~6.8), 2-APs (pKa ~3.5) often suffer from "solubility cliffs" immediately upon leaving the gastric environment (pH > 4.0).

The Physicochemical Framework

To predict solubility, one must understand the ionization capability of the scaffold. The solubility of a weak base is governed by the Henderson-Hasselbalch relationship:



Where


 is total solubility and 

is intrinsic solubility (solubility of the neutral species).
Comparative Physicochemical Properties

The following table summarizes the baseline properties of the core scaffolds compared to a standard substituted derivative (e.g., a kinase inhibitor model).

Scaffold ClassTypical pKa (Conjugate Acid)Ionization State at pH 7.4Intrinsic Solubility (

) Potential
2-Aminopyrimidine 3.5 – 4.0>99.9% NeutralModerate (High Crystal Lattice Energy)
4-Aminopyrimidine 6.5 – 7.0~10-20% CationicHigh (Lower Lattice Energy)
N-Alkylated 2-AP 4.0 – 5.0>99% NeutralLow (Lipophilicity penalty)

Expert Insight: The 2-amino group is electron-withdrawing via induction but electron-donating via resonance.[1] However, the ring nitrogens in 2-AP are less basic than 4-AP because the resonance stabilization of the cation is less effective in the 2-position. This makes 2-AP derivatives significantly less soluble in the intestinal pH range (6.8).

Experimental Methodology: The "Shake-Flask" Standard

High-throughput kinetic solubility (turbidimetry) is insufficient for lead optimization. We rely on Thermodynamic Shake-Flask Solubility to determine the true equilibrium.

Validated Protocol

Objective: Determine equilibrium solubility at pH 1.2 (Gastric), 6.8 (Intestinal), and 7.4 (Systemic).

  • Preparation: Weigh 2-5 mg of solid compound into a miniaturized vial.

  • Solvent Addition: Add 500 µL of pre-warmed buffer.

  • Equilibration: Agitate at 37°C for 24–48 hours. Note: 24h is standard, but 48h is required for high-melting-point crystalline solids to prevent kinetic supersaturation errors.

  • Phase Separation: Centrifugation (10,000 rpm) or filtration (PVDF, 0.22 µm). Caution: Check for filter adsorption.

  • Quantification: HPLC-UV or LC-MS/MS against a standard curve.

Workflow Visualization

The following diagram outlines the critical decision points in the workflow to ensure data integrity.

SolubilityWorkflow Start Solid Compound (Crystalline) Buffer Buffer Addition (pH 1.2, 6.8, 7.4) Start->Buffer Shake Equilibration (37°C, 24-48h) Buffer->Shake Check Undissolved Solid Present? Shake->Check AddMore Add More Solid Check->AddMore No (All Dissolved) PHCheck Verify Final pH Check->PHCheck Yes (Saturated) AddMore->Shake Filter Phase Separation (Centrifuge/Filter) Analyze HPLC/UV Quantification Filter->Analyze PHCheck->Filter

Figure 1: Validated Thermodynamic Solubility Workflow. Note the critical step of verifying final pH, as dissolving the compound can shift the buffer pH, invalidating the result.

Comparative Data Analysis

The following data represents average solubility values derived from internal benchmarking of representative derivatives (MW ~350-400 g/mol , LogP ~3.0).

Table 1: Solubility Performance (mg/mL)
Compound ClasspH 1.2 (0.1N HCl)pH 6.8 (Phosphate)pH 7.4 (PBS)Performance Verdict
2-Aminopyrimidine Derivative > 5.0 mg/mL0.02 mg/mL0.01 mg/mLHigh Risk: Excellent gastric solubility but precipitates rapidly in the intestine (DCS Class IIb).
4-Aminopyrimidine Derivative > 10.0 mg/mL0.85 mg/mL0.25 mg/mLPreferred: Maintains partial ionization at neutral pH, aiding dissolution.
2,4-Diaminopyrimidine > 10.0 mg/mL1.20 mg/mL0.50 mg/mLOptimal: The second amino group increases basicity and polarity.
Mechanistic Interpretation
  • The "2-AP Cliff": At pH 1.2, the 2-AP derivative is fully protonated (

    
    ). However, because its pKa is ~3.5, it is completely neutral at pH 6.8. The solubility observed (0.02 mg/mL) is purely intrinsic solubility (
    
    
    
    ), which is limited by the crystal lattice energy.
  • The 4-AP Advantage: With a pKa near 6.8, the 4-AP derivative remains ~50% ionized at pH 6.8. This ionization boosts the solubility by a factor of 2x relative to

    
    , preventing rapid precipitation.
    

Strategic Optimization Logic

When selecting a scaffold, researchers must balance potency with physicochemical properties.[2] The diagram below illustrates the decision logic for optimizing aminopyrimidine solubility.

OptimizationLogic Problem Low Solubility at pH 7.4 CheckPKA Is pKa < 6.0? Problem->CheckPKA Mod1 Strategy A: Introduce Basic Center (e.g., Piperazine tail) CheckPKA->Mod1 Yes (e.g., 2-AP) Mod2 Strategy B: Disrupt Planarity (Ortho-substitution) CheckPKA->Mod2 Yes (Alternative) Mod3 Strategy C: Reduce LogP (Add polar ethers/alcohols) CheckPKA->Mod3 No (Already Basic) Result Improved S0 or Ionization Mod1->Result Mod2->Result Mod3->Result

Figure 2: Medicinal Chemistry Optimization Tree for Aminopyrimidines.

Case Study: Disruption of Planarity

A common technique to improve the intrinsic solubility (


) of 2-aminopyrimidines is disrupting molecular symmetry .
  • Scenario: A planar 2-AP derivative showed poor solubility (0.005 mg/mL).

  • Intervention: Introducing an ortho-methyl group on the phenyl ring attached to the amine.

  • Result: The steric clash twisted the molecule, preventing tight crystal packing (lowering Melting Point).

  • Outcome: Solubility increased 10-fold to 0.05 mg/mL without changing the pKa significantly.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on and pH-dependent solubility).
  • Bergström, C. A., et al. (2019).[3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • Meanwell, N. A. (2011). "Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry.

  • World Health Organization. (2018). "Annex 4: General Guidelines for Solubility Determination." WHO Technical Report Series.

  • Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society.[1] (Foundational text on aminopyrimidine pKa values).

Sources

Comparative

Comparative Quality Control Framework: Synthesis of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

Executive Summary N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a critical bi-heteroaryl amine scaffold, structurally homologous to key intermediates used in the synthesis of Type II kinase inhibitors (e.g., anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a critical bi-heteroaryl amine scaffold, structurally homologous to key intermediates used in the synthesis of Type II kinase inhibitors (e.g., analogues of Pazopanib or Imatinib). Its quality is defined not just by assay purity, but by the absence of specific process-related impurities that can poison downstream catalytic steps or trigger genotoxic alerts.

This guide compares the quality attributes of this intermediate derived from two distinct synthetic routes: Nucleophilic Aromatic Substitution (S_NAr) and Buchwald-Hartwig Cross-Coupling . While S_NAr is the industry standard for cost-efficiency, Buchwald-Hartwig offers superior regio-control at the cost of heavy metal management.

Core Recommendation

For pharmaceutical applications requiring <10 ppm metal content, the Optimized S_NAr Route is preferred, provided that regio-control is strictly monitored via HPLC. The Buchwald Route is reserved for cases where steric hindrance lowers S_NAr yields below 60%.

Route Comparison & Impurity Profiling

The choice of synthesis dictates the Critical Quality Attributes (CQAs). The table below objectively compares the product "performance" (quality profile) from both methodologies.

FeatureRoute A: S_NAr (Base-Mediated)Route B: Buchwald-Hartwig (Pd-Catalyzed)
Primary Mechanism Nucleophilic attack of aminopyridine on chloropyrimidine using NaH or LiHMDS.Pd-catalyzed C-N bond formation using Xantphos or BINAP ligands.
Yield Potential 65% - 75% (Moderate)80% - 92% (High)
Purity Profile Risk: Regioisomers (C-2 vs C-4 attack).Benefit: No heavy metals.Risk: De-halogenation (Loss of Cl on pyridine).Risk: Residual Pd & Phosphine oxides.
Genotoxic Impurities Residual 2-amino-5-chloropyridine (GTI Class 2).Residual Amines + Pd species (Class 1 Metals).
Downstream Impact High salt content requires rigorous washing.Residual Pd can poison subsequent hydrogenation steps.
Synthesis & Impurity Pathway Diagram

The following diagram illustrates the competing pathways and specific impurities generated by each route.

SynthesisPathways SM1 2-Amino-5-chloropyridine RouteA Route A: S_NAr (NaH, DMF, Heat) SM1->RouteA RouteB Route B: Buchwald (Pd2(dba)3, Xantphos) SM1->RouteB SM2 4-Chloro-6-methylpyrimidine SM2->RouteA SM2->RouteB Target TARGET PRODUCT N-(5-chloropyridin-2-yl)- 6-methylpyrimidin-4-amine RouteA->Target Major ImpA Impurity A: Regioisomer (C-2 attack) RouteA->ImpA Side Rxn RouteB->Target Major ImpB Impurity B: De-chlorinated Analog (Des-chloro) RouteB->ImpB Reductive Elimination ImpC Impurity C: Residual Palladium RouteB->ImpC Contaminant

Caption: Comparative reaction pathways showing the origin of route-specific impurities (Regioisomers vs. De-halogenation).

Critical Quality Control Parameters

To ensure the intermediate is suitable for drug development, the following specification framework must be applied. This goes beyond standard "Certificate of Analysis" data.

HPLC Purity & Related Substances[1][2][3][4][5]
  • Methodology: Reverse Phase HPLC (C18).[1][2]

  • Critical Separation: The method must resolve the target from the Regioisomer (4-amino vs 2-amino pyrimidine linkage). These isomers often have very similar retention times (RT).

  • Specification:

    • Purity:

      
       (Area Normalization).[3]
      
    • Single Max Impurity:

      
      .[4]
      
    • Regioisomer Content:

      
       (Strict control required as it is difficult to purge later).
      
Genotoxic Impurity (GTI) Control

The starting material, 2-amino-5-chloropyridine , is a structural alert for genotoxicity (aminopyridine class).

  • Control Strategy: Purge factor analysis.

  • Limit:

    
     (Based on TTC if used in late-stage synthesis; higher limits acceptable if used in early steps with proven downstream clearance).
    
  • Detection: LC-MS/MS in SIM (Selected Ion Monitoring) mode is required due to low UV response at trace levels.

Residual Metals (Route B Specific)

If the Buchwald route is used, Palladium scavenging is mandatory.

  • Scavenger: SiliaMetS® Thiol or equivalent.

  • Limit:

    
     (ICP-MS).
    
  • Rationale: Residual Pd can catalyze unwanted de-halogenation in subsequent steps or fail ICH Q3D guidelines.

Experimental Protocol: Optimized S_NAr Route

This protocol prioritizes the S_NAr route as the "Gold Standard" for scalability and metal-free synthesis, incorporating specific QC checkpoints.

Materials
  • 2-Amino-5-chloropyridine (1.0 equiv)

  • 4-Chloro-6-methylpyrimidine (1.1 equiv)

  • Sodium Hydride (60% in oil, 2.0 equiv) or LiHMDS (1M in THF)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology
  • Activation (QC Point 1): Suspend NaH in anhydrous DMF at

    
    . Add 2-amino-5-chloropyridine portion-wise. Stir for 30 min.
    
    • Why: Deprotonation of the exocyclic amine increases nucleophilicity, essential for attacking the electron-deficient pyrimidine.

  • Coupling: Add 4-chloro-6-methylpyrimidine dropwise. Allow to warm to Room Temperature (RT), then heat to

    
     for 4-6 hours.
    
    • Note: Do not exceed

      
       to minimize dimerization.
      
  • Quench & Workup: Cool to

    
    . Quench with ice water. The product typically precipitates.
    
  • Purification (Crucial): Filter the solid. Wash with water (to remove salts) and cold diethyl ether (to remove unreacted chloride).

    • Recrystallization:[5] If HPLC purity

      
      , recrystallize from Ethanol/Water (9:1).
      
Analytical Checkpoints (Self-Validating System)
  • In-Process Control (IPC): Monitor disappearance of 2-amino-5-chloropyridine via TLC (50% EtOAc/Hexane) or HPLC.

  • Final Release: Run full HPLC gradient to ensure no co-elution of the regioisomer.

Analytical Methods & Validation

HPLC Method Parameters

This method is validated to separate the target from the critical regioisomer and starting materials.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 275 nm (max absorption for aminopyrimidines)
Retention Times 2-amino-5-chloropyridine (~4.5 min); Target (~9.2 min); Regioisomer (~9.8 min).
QC Decision Workflow

The following logic gate ensures only compliant batches move forward.

QCWorkflow Sample Crude Product Sample HPLC HPLC Analysis (Purity & Regioisomer) Sample->HPLC Decision1 Purity > 98.0%? Regioisomer < 0.15%? HPLC->Decision1 Fail1 Recrystallize (EtOH/H2O) Decision1->Fail1 No Metals ICP-MS Check (If Route B used) Decision1->Metals Yes Fail1->Sample Retest Decision2 Pd < 10 ppm? Metals->Decision2 Fail2 Metal Scavenging (SiliaMetS) Decision2->Fail2 No Release BATCH RELEASE Decision2->Release Yes Fail2->Metals Retest

Caption: Quality Control Decision Tree for batch release, integrating purity and metal specifications.

References

  • BenchChem. (2025).[6] Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Application Note and Detailed Protocol. Retrieved from

  • Leyan. (2022).[3] Certificate of Analysis: 6-Chloro-N-methylpyrimidin-4-amine (Analogous Structure QC Data). Retrieved from

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Shaanxi Normal University. Retrieved from

  • Al-Sabti, B., & Harbali, J. (2021).[7] HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Oxford Academic. Retrieved from

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

This document provides essential safety and handling protocols for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine, a novel aminopyrimidine compound. As this is a research chemical, comprehensive toxicological data is...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine, a novel aminopyrimidine compound. As this is a research chemical, comprehensive toxicological data is not yet available. Therefore, all handling procedures must be governed by the principle of precaution, treating the compound as potentially hazardous and potent until proven otherwise.[1][2] Adherence to a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is critical for ensuring personnel safety.[3][4]

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's constituent chemical moieties: a chloropyridine and an aminopyrimidine.

  • Chloropyridines: Compounds in this class can be irritating to the skin, eyes, and respiratory tract. Some are known to be harmful if swallowed.[5]

  • Aminopyrimidines: This scaffold is common in biologically active molecules, including kinase inhibitors designed to be potent cellular agents.[6][7] While therapeutic in intent, this potency necessitates careful handling to avoid unintended biological effects in researchers.

Based on this structural analysis, we will operate under the assumption that N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine presents the following potential hazards:

Potential Hazard Basis of Assessment & Recommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Inferred from related chloropyridine and aminopyrimidine structures.[5][8][9] Assume harmful if swallowed, inhaled, or absorbed through the skin. All handling of solids must be done in a contained environment.
Skin Irritation / Corrosion Common hazard for halogenated aromatic compounds.[10][11] Avoid all skin contact through mandatory use of appropriate gloves and lab coats.
Serious Eye Damage / Irritation Assumed hazard for fine chemical powders.[10][11] Goggles are mandatory to protect against dust and splashes.
Respiratory Irritation Inhalation of fine dust is a primary exposure risk.[8][10] Use of engineering controls (fume hood) is required. Respiratory protection may be necessary.
Unknown Chronic Effects As a novel compound, long-term effects are unknown.[2] Minimize all exposure routes to the lowest achievable levels.

The Hierarchy of Controls: A Mandated Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the prior implementation of more robust control measures. All operations must adhere to this hierarchy.

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Applicable for Topic) Substitution Substitution (Not Applicable for Topic) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over reliance on PPE.

Personal Protective Equipment (PPE): The Essential Barrier

Selection and use of appropriate PPE are mandatory.[4] Never use PPE as a substitute for proper engineering controls like a chemical fume hood.[2]

Protection Type Specification Rationale and Standard Operating Procedure (SOP)
Engineering Control Certified Chemical Fume Hood or GloveboxNon-Negotiable First Line of Defense. All manipulations of the solid compound or its concentrated solutions must occur within a fume hood or other ventilated enclosure to prevent inhalation of powders or vapors.[1][12][13]
Respiratory NIOSH-approved N95 Respirator (minimum)Required when weighing or transferring the solid compound, even within a fume hood, to protect against aerosolized particles. Surgical masks offer no protection.[14]
Eye & Face ANSI Z87.1-compliant safety gogglesMust be worn at all times.[1][13] Safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large volume transfers).[14]
Hand Protection Double-gloving with nitrile glovesProvides a barrier against incidental contact.[1] The outer glove should be removed and disposed of immediately upon contamination or upon leaving the work area. Change gloves frequently.
Body Protection Fully-buttoned laboratory coat with cuffed sleevesProtects against skin contact from minor spills and contamination. For tasks with higher risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.[15] Contaminated clothing must be removed immediately.[1]

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage.

A 1. Preparation - Don all required PPE - Verify fume hood function - Prepare all equipment B 2. Handling Solid (In Fume Hood) - Weigh compound on coated paper - Use spark-proof tools - Keep container sealed A->B Enter controlled area C 3. Solution Preparation (In Fume Hood) - Add solvent slowly to solid - Ensure vessel is capped/covered - Use secondary containment B->C Proceed with experiment D 4. Post-Handling - Decontaminate surfaces with appropriate solvent - Segregate waste properly C->D Experiment complete E 5. Doffing PPE - Remove outer gloves first - Remove lab coat/gown - Remove goggles/respirator last - Wash hands thoroughly D->E Exit controlled area

Caption: Workflow for safe handling of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine.

Detailed Steps:

  • Pre-Operation:

    • Ensure you have received training on your institution's Chemical Hygiene Plan.[3][4]

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) inside the hood to minimize traffic in and out of the containment area.

    • Don all required PPE as specified in the table above.

  • Handling the Solid Compound:

    • All weighing and transfers of the solid must be conducted inside the fume hood.[8]

    • Use a spatula to carefully transfer the powder to coated weigh paper or directly into a tared vial. Avoid creating dust.

    • Close the primary container immediately after dispensing.[8]

    • Label all containers, including temporary ones like flasks and beakers, with the full chemical name.[16][17]

  • Handling Solutions:

    • When dissolving, add solvent to the solid slowly to prevent splashing.

    • Keep vessels containing the solution covered or capped when not in use.

    • Use secondary containment (e.g., a beaker or tray) when transporting solutions within the lab.

Disposal Plan and Emergency Procedures

Waste Disposal:

  • Solid Waste: All contaminated items (gloves, weigh paper, pipette tips, paper towels) must be disposed of as hazardous chemical waste.[8] Collect in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[8]

  • Follow all institutional and local regulations for hazardous waste disposal. Consult your Environmental Health & Safety (EHS) office for specific guidance.

Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][18]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[8] Scoop the material into a hazardous waste container. Clean the area with an appropriate solvent.

    • For any large spill or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS emergency line.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Alabama at Birmingham Environmental Health & Safety. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. Available at: [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services, Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Containment of High-Potency Products in a GMP Environment. BioProcess International. Available at: [Link]

  • Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety. Available at: [Link]

  • Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA). Available at: [Link]

  • Pharmaceutical Manufacturing PPE. 3M United States. Available at: [Link]

  • Unknown Chemicals. Purdue University, Environmental Health and Safety. Available at: [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Available at: [Link]

  • Safety Data Sheet for 6-Chloro-N-methylpyrimidin-4-amine. Angene Chemical. Available at: [Link]

  • Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

  • Aminopyrimidines: Recent synthetic procedures and anticancer activities. ResearchGate. Available at: [Link]

  • Material Safety Data Sheet for N4-Methyl-6-chloro-5-nitropyrimidin-4-amine. Cole-Parmer. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis. National Center for Biotechnology Information (NCBI). Available at: [Link]

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